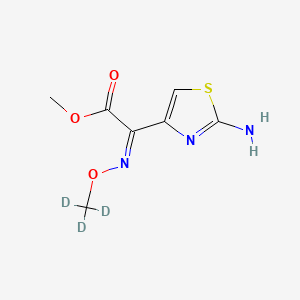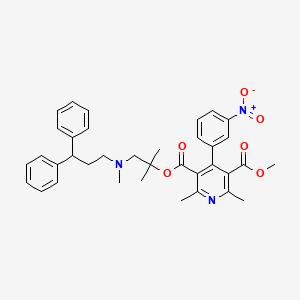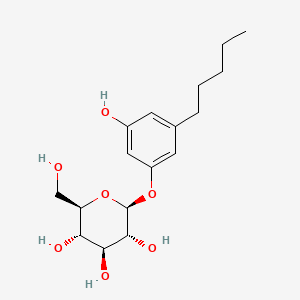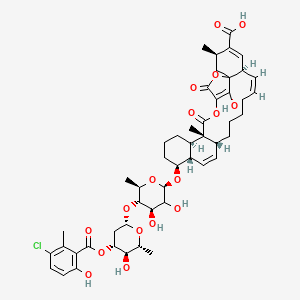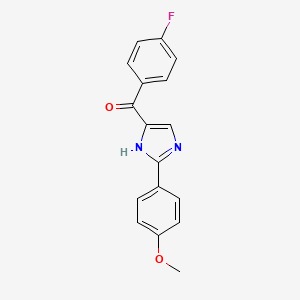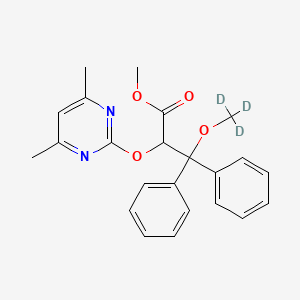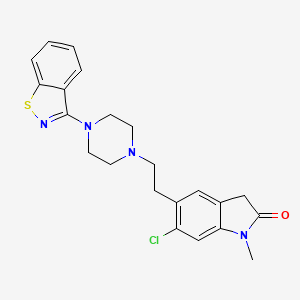![molecular formula C12H13BrO3 B590320 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one CAS No. 146721-06-4](/img/structure/B590320.png)
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one is a chemical compound with the molecular formula C12H14O3 . It is also known by other names such as 1-(1,3-Benzodioxol-5-yl)-1-pentanone, 1-(1,3-benzodioxol-5-yl)pentan-1-one, and 3,4-Methylenedioxyphenyl Butyl Ketone .
Molecular Structure Analysis
The molecular structure of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one includes 15 heavy atoms . The InChI representation of the molecule isInChI=1S/C12H14O3/c1-2-3-4-10(13)9-5-6-11-12(7-9)15-8-14-11/h5-7H,2-4,8H2,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one are not available, related compounds have been studied. For example, the bioreduction of 1-(benzo[d][1,3]dioxol-5-yl)ethanone for the production of enantiomerically pure (S)-1-(1,3-benzodioxal-5-yl)ethanol was investigated using freeze-dried whole-cell of Lactobacillus fermentum P1 .Physical And Chemical Properties Analysis
The molecular weight of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one is 206.24 g/mol . It has a computed XLogP3 value of 2.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Experimental Procedure and Results: The detailed structure–activity relationship study culminated in the identification of 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
These 1-benzo [1,3]dioxol-5-yl - 3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Zukünftige Richtungen
While specific future directions for 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one are not available, related compounds have shown promising results in anticancer studies . These compounds could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-bromopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-2-3-9(13)12(14)8-4-5-10-11(6-8)16-7-15-10/h4-6,9H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBSUOHBUXPEHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747089 |
Source


|
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-bromopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one | |
CAS RN |
146721-06-4 |
Source


|
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-bromopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

